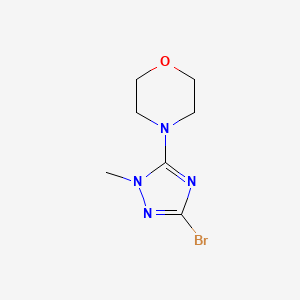
4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is substituted with a bromine atom at the 3rd position and a methyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of “4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” is characterized by a 1,2,4-triazole ring substituted with a bromine atom and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” include a density of 1.9±0.1 g/cm³, a boiling point of 255.9±23.0 °C at 760 mmHg, and a flash point of 108.5±22.6 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Derivatives of 1,2,4-triazole, including compounds with morpholine moieties, have been extensively studied for their antimicrobial and antifungal properties. For instance, compounds synthesized from condensation reactions involving morpholine showed considerable antimicrobial activity, indicating their potential as therapeutic agents against microbial infections. This highlights the value of these derivatives in developing new antimicrobial strategies, especially given the growing concern over antibiotic resistance (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antileishmanial Activity
- The antiparasitic potential of 1,2,4-triazole derivatives has also been explored, with specific compounds demonstrating antileishmanial activity against Leishmania infantum. This suggests the potential for these compounds to be developed into treatments for leishmaniasis, a parasitic disease with significant health impacts in various parts of the world. The research into such applications is crucial for expanding the arsenal against parasitic infections (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).
Antioxidant Activities
- The exploration of antioxidant properties in 1,2,4-triazole derivatives has revealed significant activity, suggesting these compounds can scavenge free radicals and chelate metals, contributing to their potential therapeutic applications in managing oxidative stress-related diseases. This adds a dimension to the utility of these derivatives beyond antimicrobial and antiparasitic activities, opening avenues for research into chronic diseases where oxidative stress plays a key role (Kol, Yüksek, Manap, & Tokalı, 2016).
Propiedades
IUPAC Name |
4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVTYSBZGQNFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218466 |
Source


|
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
CAS RN |
1243250-25-0 |
Source


|
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


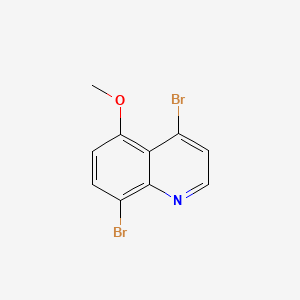
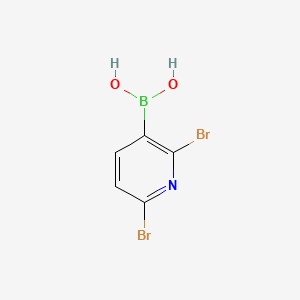
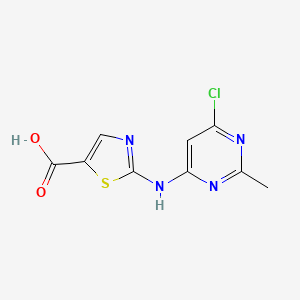
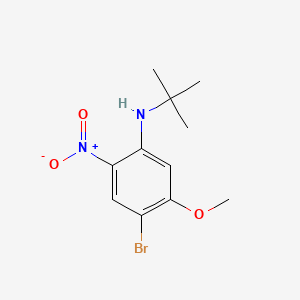

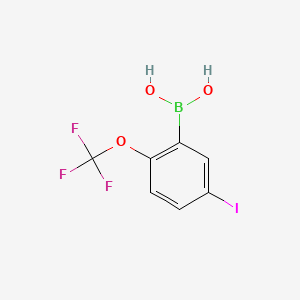
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)

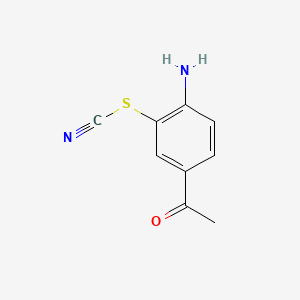
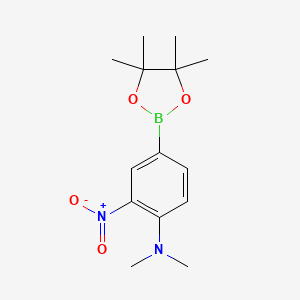
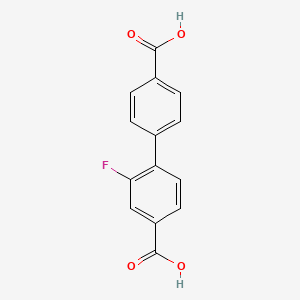
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)